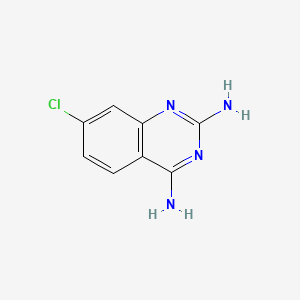![molecular formula C24H33ClN2O3 B1615945 2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide CAS No. 27468-70-8](/img/structure/B1615945.png)
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- is a bioactive chemical compound with a molecular formula of C25H37ClN2O4 and a molecular weight of 465.02 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the butoxyphenoxy and diethylaminoethyl groups, followed by their attachment to the acetanilide core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-N-(2-(DIETHYLAMINO)ETHYL)-: Similar structure but lacks the chlorine atom.
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIMETHYLAMINO)ETHYL)-: Similar structure but has a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the chlorine atom and the diethylamino group in ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- contributes to its unique chemical properties and biological activities. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
27468-70-8 |
|---|---|
Molecular Formula |
C24H33ClN2O3 |
Molecular Weight |
433 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C24H33ClN2O3/c1-4-7-18-29-20-12-14-21(15-13-20)30-19-24(28)27(17-16-26(5-2)6-3)23-11-9-8-10-22(23)25/h8-15H,4-7,16-19H2,1-3H3 |
InChI Key |
MGBPTNFUZHRXSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl |
Key on ui other cas no. |
27468-70-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


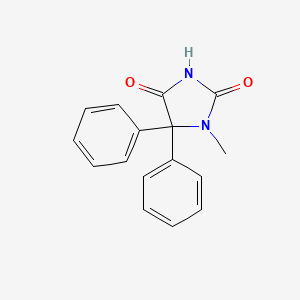
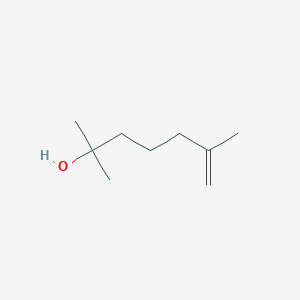
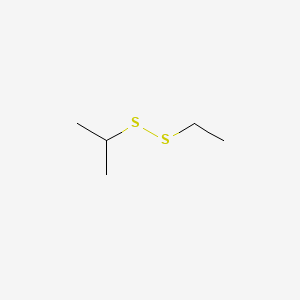

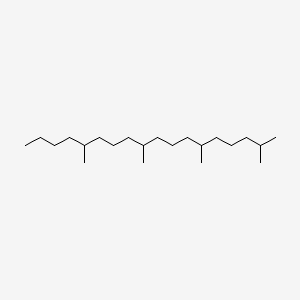

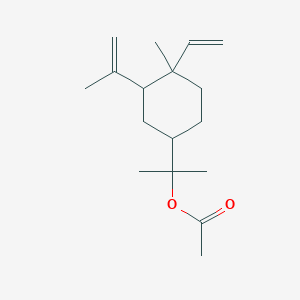
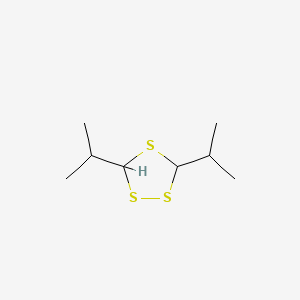
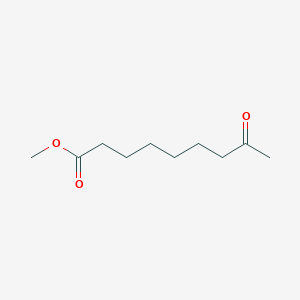
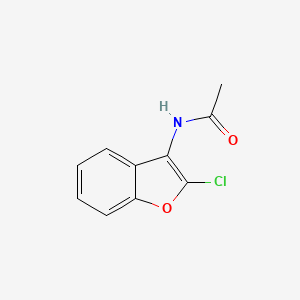
![5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1615881.png)
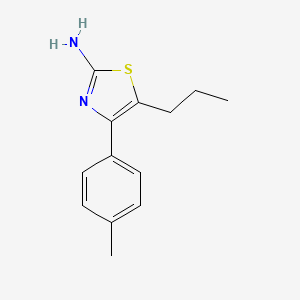
![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)
